
(4S)-4-bromopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-(C15-C30)alkane refers to a class of organic compounds where a bromine atom is attached to an alkane chain containing 15 to 30 carbon atoms. These compounds are part of the broader category of haloalkanes, which are alkanes with one or more hydrogen atoms replaced by halogen atoms. Bromoalkanes are significant in various chemical processes due to their reactivity and ability to form diverse products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo-(C15-C30)alkanes can be synthesized through several methods, including:
Radical Bromination: This method involves the reaction of alkanes with bromine (Br2) in the presence of light or heat, which generates bromine radicals that substitute hydrogen atoms in the alkane chain.
Electrophilic Addition: Alkenes can be converted to bromoalkanes by reacting with bromine in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
N-Bromosuccinimide (NBS) Method: This method is used for allylic bromination, where NBS in the presence of light or heat selectively brominates the allylic position of alkenes.
Industrial Production Methods
Industrial production of bromoalkanes often involves large-scale bromination of alkanes using bromine or NBS. The reaction conditions are optimized to ensure high yield and selectivity, often using catalysts and controlled environments to manage the reactivity of bromine.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-(C15-C30)alkanes undergo various chemical reactions, including:
Substitution Reactions: Bromoalkanes can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: These compounds can undergo elimination reactions to form alkenes, especially under the influence of strong bases.
Oxidation and Reduction: Bromoalkanes can be oxidized to form alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Alcohols, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Bromo-(C15-C30)alkanes have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, especially in the formation of more complex molecules.
Biology: Employed in the study of biological pathways and as probes to understand enzyme mechanisms.
Medicine: Serve as precursors in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and flame retardants.
Wirkmechanismus
The mechanism of action of bromo-(C15-C30)alkanes involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and products . The molecular targets and pathways depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Bromo-(C15-C30)alkanes can be compared with other haloalkanes such as chloroalkanes and iodoalkanes:
Chloroalkanes: Generally less reactive than bromoalkanes due to the stronger C-Cl bond.
Iodoalkanes: More reactive than bromoalkanes because of the weaker C-I bond.
Similar Compounds
- Chloro-(C15-C30)alkane
- Iodo-(C15-C30)alkane
- Fluoro-(C15-C30)alkane
Bromo-(C15-C30)alkanes are unique due to their balanced reactivity, making them versatile intermediates in various chemical processes.
Eigenschaften
Molekularformel |
C15H31Br |
|---|---|
Molekulargewicht |
291.31 g/mol |
IUPAC-Name |
(4S)-4-bromopentadecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15H,3-14H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
HJKFZNITLOBIAW-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CCC)Br |
Kanonische SMILES |
CCCCCCCCCCCC(CCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


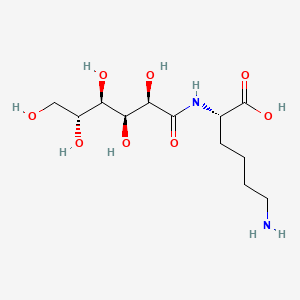
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
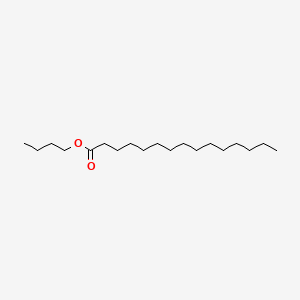

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
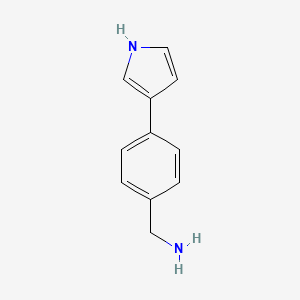
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
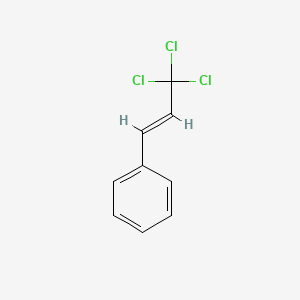
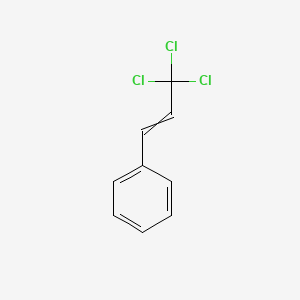
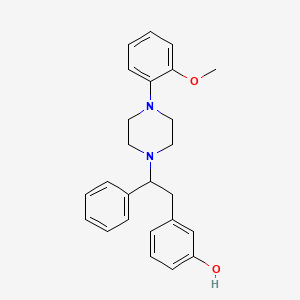
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
